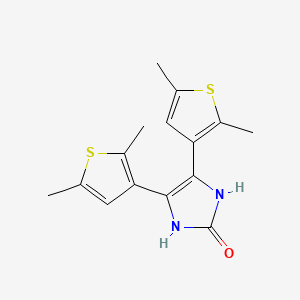![molecular formula C13H7ClN4O3 B11489851 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11489851.png)
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンは、クロロ基で置換されたピリジン環と、ニトロフェニル基に結合した1,2,4-オキサジアゾール環を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
2-クロロ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンの合成は通常、複数の段階を伴います。
1,2,4-オキサジアゾール環の形成: これは、適切なヒドラジドとニトリルの環化によって達成できます。たとえば、2-ニトロベンゾニトリルはヒドラジン水和物と反応して対応するヒドラジドを形成し、これが環化して1,2,4-オキサジアゾール環を形成します。
ピリジン環への置換: クロロ基は求核置換反応によって導入できます。たとえば、2-クロロピリジンを原料として使用し、オキサジアゾール誘導体と置換させることができます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従う可能性がありますが、より大規模に行われ、効率的でスケーラブルな生産を確保するために連続フロー反応器を利用します。温度、圧力、溶媒の選択などの反応条件は、収率と純度を最大限に高めるように最適化されます。
化学反応解析
反応の種類
2-クロロ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
求核置換: ピリジン環上のクロロ基は、適切な条件下でアミンやチオールなどの他の求核剤と置換できます。
還元: ニトロ基は、触媒存在下での水素ガスなどの還元剤または塩化スズ(II)などの化学還元剤を使用してアミノ基に還元できます。
酸化: この化合物は、特にニトロフェニル部分で酸化反応を起こし、ニトロソまたは他の酸化誘導体を形成できます。
一般的な試薬と条件
求核置換: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中での水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの試薬。
還元: 炭素上のパラジウム(Pd / C)または塩酸中の塩化スズ(II)を用いた水素ガス。
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤。
主な生成物
置換: 置換されたピリジン誘導体の形成。
還元: 2-アミノ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンの形成。
酸化: ニトロソまたは他の酸化誘導体の形成。
科学研究の応用
2-クロロ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンは、いくつかの研究応用があります。
医薬品化学: 特に特定の酵素や受容体を標的とする新しい薬剤の設計のための足場として使用できます。
材料科学: この化合物のユニークな構造により、特定の電子または光学特性を備えた新しい材料を開発するための候補となります。
生物学的研究: タンパク質や核酸などの生体高分子との小分子の相互作用を研究するために使用できます。
工業的応用: 染料、顔料、またはその他の特殊化学品の合成における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile. For example, 2-nitrobenzonitrile can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes to form the 1,2,4-oxadiazole ring.
Substitution on the Pyridine Ring: The chloro group can be introduced via a nucleophilic substitution reaction. For instance, 2-chloropyridine can be used as a starting material, which undergoes substitution with the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl moiety, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-amino-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Oxidation: Formation of nitroso or other oxidized derivatives.
科学的研究の応用
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
2-クロロ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体に結合することにより、その活性を調節する可能性があります。関与する分子標的と経路は、特定の生物学的状況と化合物に加えられた修飾に基づいて異なります。
類似の化合物との比較
類似の化合物
2-クロロ-5-ニトロピリジン: 構造は似ていますが、オキサジアゾール環がありません。
3-(2-ニトロフェニル)-1,2,4-オキサジアゾール: 似ていますが、ピリジン環がありません。
2-クロロ-3-ピリジル誘導体: ピリジン環にさまざまな置換基を有するさまざまな誘導体。
独自性
2-クロロ-3-[5-(2-ニトロフェニル)-1,2,4-オキサジアゾール-3-イル]ピリジンは、クロロ置換ピリジン環とニトロフェニル基に結合した1,2,4-オキサジアゾール環の組み合わせにより独特です。このユニークな構造は、さまざまな科学的および工業的用途で利用できる特定の化学的および物理的特性を付与します。
類似化合物との比較
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but lacks the oxadiazole ring.
3-(2-Nitrophenyl)-1,2,4-oxadiazole: Similar but lacks the pyridine ring.
2-Chloro-3-pyridyl derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the chloro-substituted pyridine ring and the 1,2,4-oxadiazole ring attached to a nitrophenyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.
特性
分子式 |
C13H7ClN4O3 |
|---|---|
分子量 |
302.67 g/mol |
IUPAC名 |
3-(2-chloropyridin-3-yl)-5-(2-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7ClN4O3/c14-11-9(5-3-7-15-11)12-16-13(21-17-12)8-4-1-2-6-10(8)18(19)20/h1-7H |
InChIキー |
HSQDHESSDUUJRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(N=CC=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489776.png)
![5-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11489790.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11489792.png)
![2'-Amino-1-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489799.png)

![1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one](/img/structure/B11489818.png)
![3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide](/img/structure/B11489820.png)
![8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11489822.png)
![Methyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11489833.png)
![1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11489840.png)
![2,5'-Dioxo-1'-phenyl-2'-(1{H}-pyrrol-1-YL)-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11489852.png)
![4-chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11489855.png)
![7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11489856.png)
